Trans-4-(benzyloxy)cyclohexanamine
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Overview
Description
Trans-4-(benzyloxy)cyclohexanamine: is an organic compound with the molecular formula C₁₃H₁₉NO. It is a derivative of cyclohexanamine, where a benzyloxy group is attached to the fourth position of the cyclohexane ring in the trans configuration. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of trans-4-(benzyloxy)cyclohexanone oxime using hydrogen gas in the presence of a palladium catalyst.
Amination of Cyclohexanone Derivatives: Another method involves the amination of trans-4-(benzyloxy)cyclohexanone using ammonia or primary amines under high pressure and temperature.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium or platinum catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-4-(benzyloxy)cyclohexanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Trans-4-(benzyloxy)cyclohexanone or trans-4-(benzyloxy)cyclohexanal.
Reduction: Trans-4-(benzyloxy)cyclohexanol.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Trans-4-(benzyloxy)cyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new therapeutic agents, particularly in the field of neuropharmacology.
Industry:
Mechanism of Action
The mechanism by which trans-4-(benzyloxy)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Trans-4-(methoxy)cyclohexanamine: Similar structure but with a methoxy group instead of a benzyloxy group.
Trans-4-(ethoxy)cyclohexanamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: Trans-4-(benzyloxy)cyclohexanamine is unique due to its specific benzyloxy substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
4-phenylmethoxycyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJZOTXVZFPSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540789 |
Source
|
Record name | 4-(Benzyloxy)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-39-8 |
Source
|
Record name | 4-(Benzyloxy)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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